

# physical and chemical properties of 3-Methylflavone-8-carboxylic Acid-d5

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## Compound of Interest

Compound Name: 3-Methylflavone-8-carboxylic Acid-d5

Cat. No.: B564612

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## An In-depth Technical Guide to 3-Methylflavone-8-carboxylic Acid-d5

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of **3-Methylflavone-8-carboxylic Acid-d5**. It is intended for researchers, scientists, and drug development professionals working with this stable isotope-labeled compound.

### Core Properties

**3-Methylflavone-8-carboxylic Acid-d5** is the deuterated analog of 3-Methylflavone-8-carboxylic acid, a principal active metabolite of the drug Flavoxate hydrochloride. The incorporation of five deuterium atoms on the phenyl group makes it a valuable tool in pharmacokinetic and metabolic studies, as well as a reliable internal standard for quantitative analysis.

### Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of **3-Methylflavone-8-carboxylic Acid-d5** and its non-deuterated counterpart.

Table 1: Properties of **3-Methylflavone-8-carboxylic Acid-d5**

Property	Value	Source
CAS Number	1189883-79-1	[1][2]
Molecular Formula	C <sub>17</sub> H <sub>7</sub> D <sub>5</sub> O <sub>4</sub>	[2]
Molecular Weight	285.31 g/mol	[2]
Appearance	White solid	[3]
Solubility	Soluble in DMSO (Slightly), Methanol (Slightly)	[3]
Storage	2-8°C	[3]

Table 2: Properties of 3-Methylflavone-8-carboxylic Acid (Non-deuterated)

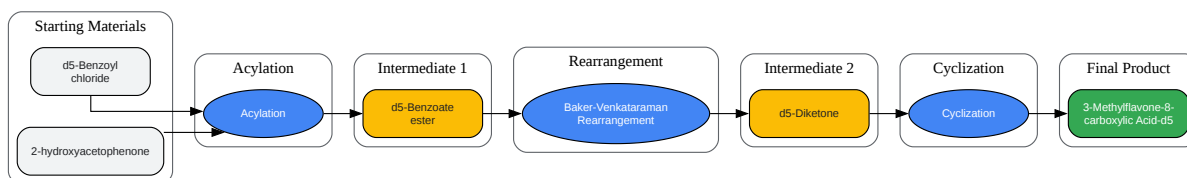
Property	Value	Source
CAS Number	3468-01-7	[1][4]
Molecular Formula	C <sub>17</sub> H <sub>12</sub> O <sub>4</sub>	[4]
Molecular Weight	280.27 g/mol	[4]
Melting Point	235-240 °C	[4]
Boiling Point	485.1 °C (Predicted)	[5]
Density	1.335 g/cm <sup>3</sup> (Predicted)	[5]
Appearance	White Crystalline Solid	[6]

## Synthesis and Experimental Protocols

The synthesis of **3-Methylflavone-8-carboxylic Acid-d5** typically involves the use of deuterated starting materials. While a specific, detailed protocol for the deuterated version is not readily available in the public domain, the synthesis of the non-deuterated compound provides a well-established framework. The following is a general synthetic approach based on available literature.

## General Synthesis of 3-Methylflavone-8-carboxylic Acid

A common route for the synthesis of 3-Methylflavone-8-carboxylic acid involves the Baker-Venkataraman rearrangement. A simplified workflow is presented below. The synthesis of the d5-analog would require the use of a deuterated benzoyl chloride in the initial acylation step.



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Synthetic workflow for **3-Methylflavone-8-carboxylic Acid-d5**.

## Experimental Protocol: HPLC Analysis of 3-Methylflavone-8-carboxylic Acid in Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma.

Objective: To quantify the concentration of 3-Methylflavone-8-carboxylic Acid in human plasma samples.

Materials:

- Agilent Poroshell 120 EC-C18 column (100 x 2.1 mm, 2.7 µm)
- Mobile Phase A: 0.1% v/v Formic acid in water
- Mobile Phase B: Acetonitrile

- Internal Standard (IS): Diphenhydramine HCl
- Human plasma samples

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Procedure:

- Sample Preparation:
  - To 100  $\mu$ L of human plasma, add 25  $\mu$ L of the internal standard solution.
  - Vortex for 30 seconds.
  - Add 500  $\mu$ L of acetonitrile to precipitate proteins.
  - Vortex for 2 minutes.
  - Centrifuge at 10,000 rpm for 10 minutes at 4°C.
  - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  - Reconstitute the residue in 100  $\mu$ L of the mobile phase.
- Chromatographic Conditions:
  - Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7  $\mu$ m)
  - Mobile Phase: 70% Acetonitrile: 30% 0.1% Formic Acid
  - Flow Rate: 0.40 mL/min
  - Injection Volume: 5  $\mu$ L
  - Column Temperature: 40°C

- Mass Spectrometric Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), Positive
  - Multiple Reaction Monitoring (MRM) Transitions:
    - 3-Methylflavone-8-carboxylic Acid: To be optimized based on instrumentation
    - Internal Standard (Diphenhydramine): To be optimized based on instrumentation

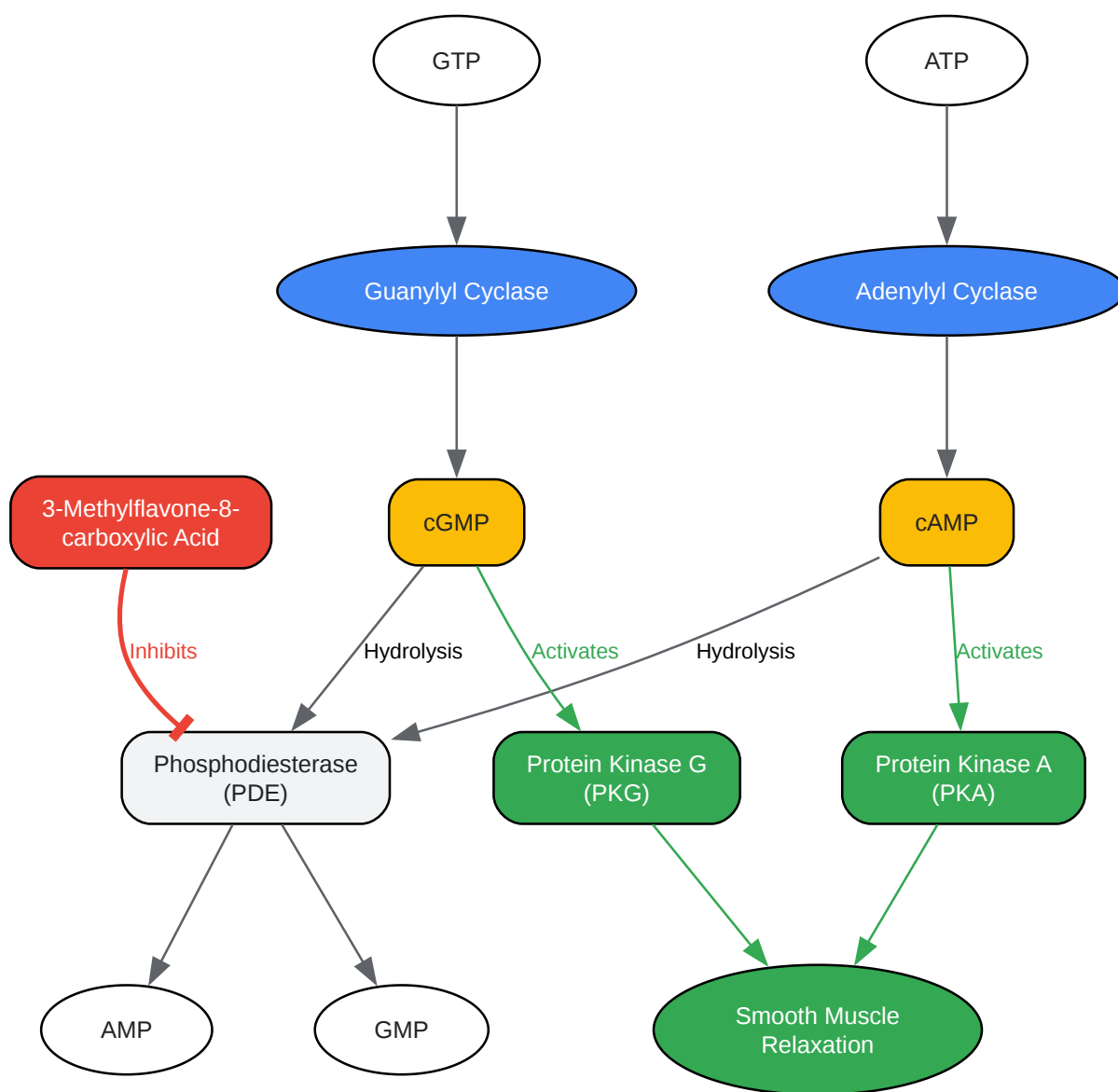
#### Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- Determine the concentration of 3-Methylflavone-8-carboxylic Acid in the plasma samples by interpolating from the calibration curve.

## Biological Activity and Signaling Pathway

3-Methylflavone-8-carboxylic acid, the active metabolite of Flavoxate, exhibits its pharmacological effects primarily through the inhibition of phosphodiesterase (PDE) enzymes. [3] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in various signaling pathways.

The elevated levels of cAMP and cGMP activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These kinases then phosphorylate downstream targets, ultimately leading to smooth muscle relaxation, particularly in the urinary bladder. This mechanism is responsible for the therapeutic effects of Flavoxate in treating conditions like urinary frequency and incontinence.



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